molecular formula C15H16N2O3S B2897226 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 329935-10-6

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2897226
CAS No.: 329935-10-6
M. Wt: 304.36
InChI Key: FJGBOWWLHMRDIC-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is an organic compound with a complex structure that includes a thiophene ring substituted with a methoxybenzamido group and a carboxamide group

Scientific Research Applications

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in DNA repair and programmed cell death, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a disruption in the DNA repair process and potentially inducing cell death .

Biochemical Pathways

The compound affects the glycolytic pathway . By inhibiting the enzyme, the energy production in the parasite can be blocked effectively . This disruption in energy production can lead to cell death, providing a potential mechanism for the compound’s therapeutic effects.

Result of Action

The inhibition of Poly [ADP-ribose] polymerase 1 by this compound leads to a disruption in DNA repair and energy production. This disruption can induce cell death, providing a potential mechanism for the compound’s therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can potentially interact with the compound, altering its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds. Substitution reactions can yield a variety of products depending on the nature of the substituent introduced .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamido-substituted thiophenes and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-5-4-6-11(7-10)20-3/h4-7H,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGBOWWLHMRDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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